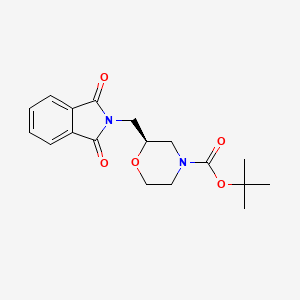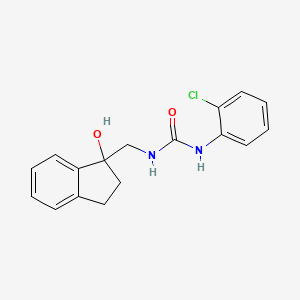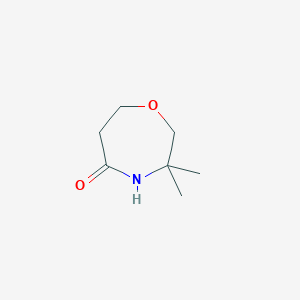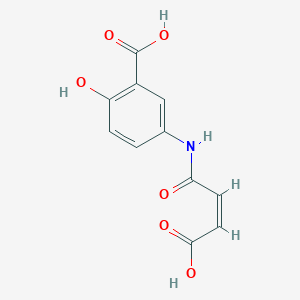
(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate
Vue d'ensemble
Description
(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a topic of interest for researchers in the field of pharmaceuticals and biochemistry.
Applications De Recherche Scientifique
Unnatural Amino Acid Derivatives through Click Chemistry
A study by Patil and Luzzio (2017) explored the synthesis of triazolylalanine analogues using a derivative of tert-butyl 2-(1-oxoisoindolin-2-yl)acetate. This compound was alkylated and then reacted under 'click conditions' to produce a variety of N-isoindolinyl-1,2,3-triazolylalanine derivatives (Patil & Luzzio, 2017).
Highly Stereoselective Hydroformylation
In a study by Kollár and Sándor (1993), methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate was hydroformylated, producing important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
Synthesis of Sterically Hindered Cyclohexadienes
A 1991 study by Komissarov et al. discussed the unusual synthesis and thermochromic properties of sterically hindered cyclohexadienes using a derivative of tert-butyl. This process led to thermochromic solutions due to the dissociation of the compounds into morpholine and other quinones (Komissarov et al., 1991).
Synthesis of Potent Marine Drugs
A 2013 study by Li et al. focused on the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-8-9-24-12(10-19)11-20-15(21)13-6-4-5-7-14(13)16(20)22/h4-7,12H,8-11H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBKFZXBQXUAK-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)
![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)


![N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide](/img/structure/B2366851.png)
![3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366852.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridin-8-amine](/img/structure/B2366856.png)



